molecular formula C23H22ClN5O3S B2448623 N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 932496-04-3

N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2448623
CAS No.: 932496-04-3
M. Wt: 483.97
InChI Key: CEIKABKCNXFOMW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-3-28-13-19-21(27-28)22(31)29(12-15-7-9-18(32-2)10-8-15)23(26-19)33-14-20(30)25-17-6-4-5-16(24)11-17/h4-11,13H,3,12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIKABKCNXFOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the 3-chlorophenyl group and the thioacetamide moiety. Common reagents and conditions include:

    Starting Materials: 3-chlorophenylamine, ethyl acetoacetate, and 4-methoxybenzyl chloride.

    Catalysts: Acid or base catalysts to facilitate condensation reactions.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

    Reaction Conditions: Controlled temperature and pH to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like sodium borohydride.

    Substitution: Halogenation or alkylation reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Conclusion

This compound is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry

Biological Activity

N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities. The presence of the chlorophenyl and methoxyphenyl groups contributes to its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity. For instance, derivatives with similar structural motifs showed effectiveness against Salmonella typhi and Bacillus subtilis, with varying degrees of potency against other bacterial strains .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

Anticancer Activity

The pyrazolo[4,3-d]pyrimidine derivatives have shown significant anticancer properties. For example, compounds derived from this class have been tested against various cancer cell lines such as MCF7 and NCI-H460. The growth inhibition (GI50) values indicate promising cytotoxicity, with some derivatives achieving IC50 values as low as 0.39 µM against specific cancer types .

Cell LineCompoundIC50 (µM)
MCF7Compound D0.46
NCI-H460Compound E0.39
HepG2Compound F1.1

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and urease effectively. This activity suggests potential applications in treating conditions like Alzheimer's disease and other disorders where enzyme regulation is crucial .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized pyrazolo derivatives against a panel of bacterial strains. The results indicated that certain compounds exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting that modifications in the molecular structure could enhance antibacterial properties .
  • Anticancer Screening : Another investigation focused on the anticancer properties of pyrazolo derivatives against various human cancer cell lines. The study highlighted that specific modifications in the structure led to increased cytotoxicity, with some compounds demonstrating significant apoptosis induction in cancer cells .

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